2-(4-ethylphenyl)-6-methyl-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide
Overview
Description
2-(4-ethylphenyl)-6-methyl-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide is a complex organic compound with a unique structure that combines a quinoline core with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenyl)-6-methyl-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester in the presence of a strong acid.
Introduction of the 4-ethylphenyl Group: This step involves the Friedel-Crafts alkylation of the quinoline core with 4-ethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Tetrahydro-2-furanylmethyl Group: This step can be achieved through a nucleophilic substitution reaction, where the quinoline derivative is reacted with tetrahydro-2-furanylmethyl chloride in the presence of a base such as sodium hydride.
Formation of the Carboxamide Group: The final step involves the reaction of the quinoline derivative with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative catalysts, and more efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylphenyl)-6-methyl-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction of the compound can be achieved using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Alkylated or acylated quinoline derivatives.
Scientific Research Applications
2-(4-ethylphenyl)-6-methyl-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenyl)-6-methyl-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-ethylphenyl)-6-methyl-4-quinolinecarboxamide: Lacks the tetrahydro-2-furanylmethyl group.
2-(4-methylphenyl)-6-methyl-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide: Has a methyl group instead of an ethyl group on the phenyl ring.
2-(4-ethylphenyl)-6-methyl-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxylate: Contains a carboxylate group instead of a carboxamide group.
Uniqueness
The uniqueness of 2-(4-ethylphenyl)-6-methyl-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the tetrahydro-2-furanylmethyl group, in particular, enhances its solubility and bioavailability, making it a promising candidate for further research and development.
Properties
IUPAC Name |
2-(4-ethylphenyl)-6-methyl-N-(oxolan-2-ylmethyl)quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c1-3-17-7-9-18(10-8-17)23-14-21(20-13-16(2)6-11-22(20)26-23)24(27)25-15-19-5-4-12-28-19/h6-11,13-14,19H,3-5,12,15H2,1-2H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKINEENYRRSJLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)NCC4CCCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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